molecular formula C16H10Cl3N3O2S B11169579 2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11169579
M. Wt: 414.7 g/mol
InChI Key: AKHXKQXYNKUPJR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

The synthesis of 2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzoyl chloride and 4-chlorophenoxyacetic acid.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions.

    Coupling Reaction: The resulting thiadiazole derivative is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

2,5-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and applications

Properties

Molecular Formula

C16H10Cl3N3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

2,5-dichloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)24-8-14-21-22-16(25-14)20-15(23)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,22,23)

InChI Key

AKHXKQXYNKUPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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